PHORATE-OXON

Acetylcholinesterase inhibition Metabolic activation In vitro toxicology

Phorate-oxon (O,O-diethyl S-(ethylthiomethyl) phosphorothioate) is the active, oxygenated metabolite of the organophosphate insecticide phorate, formed primarily via cytochrome P450-mediated oxidative desulfuration. It functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), leading to acetylcholine accumulation and subsequent neurotoxicity.

Molecular Formula C7H17O3PS
Molecular Weight 212.25 g/mol
CAS No. 20195-06-6
Cat. No. B1209986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHORATE-OXON
CAS20195-06-6
Synonymsdiethyl S-n-propyl phosphorothiolate
Molecular FormulaC7H17O3PS
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OCC
InChIInChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3
InChIKeyWPRUJVAQCWMXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorate-Oxon (CAS 20195-06-6): A Bioactivated Organophosphate Metabolite for Neurotoxicity Research and Residue Analysis


Phorate-oxon (O,O-diethyl S-(ethylthiomethyl) phosphorothioate) is the active, oxygenated metabolite of the organophosphate insecticide phorate, formed primarily via cytochrome P450-mediated oxidative desulfuration [1]. It functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), leading to acetylcholine accumulation and subsequent neurotoxicity [2]. As a critical analytical reference material and a key subject in mechanistic toxicology studies, phorate-oxon is essential for understanding the bioactivation, environmental fate, and species-specific effects of phorate and related organophosphates [3].

Bioactivated metabolite CYP-mediated oxidative desulfuration of phorate
AChE inhibition studies Supports acetylcholinesterase inhibition mechanism research
Analytical reference Residue analysis and metabolism pathway monitoring

Why Phorate-Oxon (CAS 20195-06-6) Cannot Be Interchanged with Parent Phorate or Other Organophosphate Standards


Substituting phorate-oxon with phorate or other in-class oxon metabolites introduces significant error in both analytical quantification and mechanistic toxicology studies. Phorate itself exhibits negligible AChE inhibitory activity, requiring metabolic bioactivation to the oxon form to exert toxicity [1]. Furthermore, the AChE inhibition potency of phorate-oxon varies dramatically from that of its sulfoxide and sulfone derivatives, and its unique kinetic profile—including a characteristically slow aging rate and distinct oxime reactivation efficacy—directly impacts experimental outcomes in antidote screening and risk assessment [2][3]. Using an incorrect analytical standard can also lead to inaccurate quantification of toxic residues in food and environmental matrices due to differences in chromatographic behavior and detector response [4].

Parent phorate lacks direct AChE inhibition; substitution may mask bioactivation requirement and produce misleading mechanistic data.
Sulfoxide and sulfone metabolites exhibit differing inhibitory potency; metabolite-specific profiles may shift assay interpretation.
Aging kinetics and oxime reactivation differ from other OP oxons; antidote screening outcomes may not transfer between compounds.

Phorate-Oxon (CAS 20195-06-6): Quantitative Evidence of Differential Potency, Kinetics, and Analytical Performance


Phorate-Oxon Exhibits >120-Fold Greater AChE Inhibitory Potency Than Parent Phorate in Human Recombinant Enzyme

Phorate-oxon demonstrates a starkly enhanced AChE inhibitory potency compared to its parent compound, phorate. In a direct, head-to-head in vitro assay using human recombinant AChE (HR-AChE), the median inhibitory concentration (IC50) for phorate-oxon was determined to be 1.3 ± 0.1 µM. In contrast, phorate exhibited an IC50 of 185.0 ± 26.8 µM in the identical assay [1]. This represents a potency difference of over 120-fold, underscoring that phorate is a pro-insecticide requiring bioactivation to its oxon metabolite to exert significant AChE inhibition [1].

AChE Inhibition (IC50)
Head-to-head
Phorate-oxon: 1.3 ± 0.1 µM vs Phorate: 185.0 ± 26.8 µM
Supports bioactivation-dependent AChE inhibition context
Human recombinant AChE; n=4
Acetylcholinesterase inhibition Metabolic activation In vitro toxicology

Phorate-Oxon Inhibition Potency Varies Significantly from Its Primary Metabolites, Phorate-Oxon Sulfoxide and Sulfone

The AChE inhibitory potency of phorate-oxon is distinct from its further oxidized metabolites. In a direct comparison using electric eel AChE (EE-AChE), the IC50 values were 2.6 ± 0.1 µM for phorate-oxon, 1.4 ± 0.3 µM for phorate-oxon sulfoxide, and 2.9 ± 0.2 µM for phorate sulfone [1]. A similar pattern was observed for HR-AChE, with IC50 values of 1.3 ± 0.1, 0.5 ± 0.1, and 0.7 ± 0.1 µM, respectively [1]. This data demonstrates that while all oxon-species are potent, phorate-oxon sulfoxide is the most potent inhibitor, with phorate-oxon exhibiting intermediate potency.

Metabolite Potency Comparison
Head-to-head
HR-AChE: phorate-oxon 1.3 µM, sulfoxide 0.5 µM, sulfone 0.7 µM
Metabolite-specific potency may influence assay interpretation
Electric eel and human recombinant AChE; n=4
Metabolite comparison Acetylcholinesterase inhibition Structure-activity relationship

Phorate-Oxon-Inhibited AChE Exhibits Extremely Slow Aging Kinetics Compared to Other Organophosphate Oxons

A key differentiating feature of phorate-oxon (PHO) is its remarkably slow aging rate once bound to AChE. In a kinetic study using recombinant human AChE, limited aging was observed out to 48 hours [1]. This contrasts sharply with other common OP oxons, such as the nerve agent soman, which can age in minutes. The study quantified the inhibition rate constant (k_i) for PHO as being relatively low (4.8 × 10³ to 1.4 × 10⁴ M⁻¹ min⁻¹) across species [1]. Furthermore, the oxime obidoxime Cl₂ was identified as the most effective reactivator of PHO-inhibited AChE, while 2-PAM Cl showed limited effectiveness [1].

AChE Aging & Reactivation
Class-level
Limited aging >48h; obidoxime Cl₂ effective reactivator
Kinetic profile may affect antidote screening model selection
Human, guinea pig, rat recombinant AChE
AChE aging Oxime reactivation Antidote efficacy

Phorate-Oxon Demonstrates Quantitative Recoveries Within Internationally Acceptable Limits in Complex Food Matrices

For regulatory compliance and accurate residue monitoring, phorate-oxon must be reliably quantified in complex matrices. A validated multiresidue GC-FPD method for sugarcane juice and refined sugar reported recoveries for phorate-oxon ranging from 75.55% to 105.82% across fortification levels of 0.01, 0.02, and 0.1 µg/g [1]. These recoveries fall well within the internationally accepted range of 70-120% for pesticide residue analysis, with associated measurement uncertainty below 20% [1]. The method's limits of quantification (LOQ) for phorate-oxon were established between 0.007 and 0.01 µg/g [1].

Residue Recovery
Method context
Recoveries 75.6–105.8%; LOQ 0.007–0.01 µg/g
Supports matrix-specific method validation
Sugarcane juice; GC-FPD after dSPE cleanup
Analytical method validation Residue analysis Food safety

Phorate-Oxon Reference Standards Are Available at High Purity (>99%) for Accurate LC-MS/MS and GC-MS Quantification

For precise analytical workflows, high-purity reference standards are essential. Commercially available phorate-oxon (CAS 2600-69-3) is offered as a neat reference standard with a certified purity of >99.0% by HPLC . It is also supplied as a 100 µg/mL solution in toluene, certified as an analytical standard . These materials are produced under ISO 9001 quality systems and are intended to support traceable calibration, method validation, and confirmatory analysis across LC-MS/MS and GC-MS platforms .

Standard Purity
Data to verify
>99% (HPLC)
Supplier-reported purity; verify with certificate of analysis
Reference standard Analytical chemistry Quality control

Recommended Applications for Phorate-Oxon (CAS 20195-06-6) Based on Evidence of Differential Potency and Kinetics


In Vitro Mechanistic Toxicology and Antidote Screening Studies

Phorate-oxon is the essential test article for any in vitro study designed to understand the molecular toxicology of phorate or to screen for effective antidotes. As demonstrated, the parent compound phorate is >120-fold less potent [1]. Using phorate-oxon allows for direct, concentration-controlled assessment of AChE inhibition, reactivation by oximes (e.g., obidoxime Cl₂), and the quantification of aging kinetics [2]. This avoids the confounding variable of metabolic bioactivation, enabling precise determination of inhibitory constants (k_i) and reactivation rates that are directly relevant to the toxic moiety.

Targeted Residue Analysis in Food and Environmental Matrices

For regulatory compliance and risk assessment, phorate-oxon must be specifically identified and quantified as a distinct toxic metabolite. Validated multiresidue methods, such as those employing GC-FPD or LC-MS/MS, have demonstrated acceptable recoveries (75-105%) and low limits of quantification (0.007-0.01 µg/g) for phorate-oxon in complex matrices like sugarcane juice and refined sugar [3]. High-purity analytical standards (>99%) are commercially available to support the creation of traceable calibration curves and to verify method performance, ensuring accurate and defensible results in food safety and environmental monitoring programs .

Metabolism and Bioactivation Pathway Elucidation

Understanding the sequential oxidation of phorate (phorate → phorate-oxon → phorate-oxon sulfoxide → phorate sulfone) requires authentic standards of each intermediate. Phorate-oxon serves as the critical first-generation oxon metabolite. Comparative IC50 data show that each step yields a compound with distinct AChE inhibitory potency [1]. Procuring a high-purity phorate-oxon standard is therefore indispensable for studies using microsomal incubations, recombinant enzyme systems, or in vivo models to trace the formation and subsequent fate of each toxic metabolite, and to correlate metabolite profiles with observed toxicity.

Reference Standard for Chromatographic Method Development and Validation

The development and validation of new analytical methods for organophosphate pesticides and their metabolites necessitate a certified reference standard of phorate-oxon. Its unique physicochemical properties dictate its retention time and detector response in GC and LC systems. Using a high-purity standard (>99% by HPLC) enables the establishment of robust system suitability criteria, assessment of matrix effects, and determination of method accuracy and precision . This is a foundational requirement for laboratories seeking accreditation under ISO/IEC 17025 for pesticide residue testing.

Application
Selection Property
Validation Focus
AChE Inhibition & Reactivation Studies
Oxon metabolite standard (direct inhibitor)
AChE inhibition kinetics & oxime reactivation
Targeted Residue Analysis
Certified analytical standard purity and recovery profile
Chromatographic method accuracy & matrix effect
Metabolism Pathway Profiling
Metabolite identity confirmation
Bioactivation pathway monitoring
Analytical Method Development
High-purity certified reference material
System suitability & calibration linearity

Technical Documentation Hub

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